N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of a suitable starting material with a trifluoromethylating agent.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable cyano donor reacts with the intermediate.
Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through an amidation reaction using an appropriate amine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds.
Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.
Trifluoromethylated aromatic compounds: Widely used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity.
Uniqueness
- The presence of both a cyano group and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-3-13(2,9-18)19-12(20)8-10-4-6-11(7-5-10)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJCBQQSUBXNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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